6-Phenyl-3-(5-azaindole)carboxylic acid
Description
Properties
IUPAC Name |
6-phenyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)11-8-16-13-6-12(15-7-10(11)13)9-4-2-1-3-5-9/h1-8,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTHKLLMVZQGHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C(=C2)NC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 6 Phenyl 3 5 Azaindole Carboxylic Acid Analogues
Influence of the 5-Azaindole (B1197152) Core on Biological Activity
The azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a bioisostere of the endogenous indole (B1671886) nucleus found in many signaling molecules. nih.govresearchgate.net The introduction of a nitrogen atom into the indole's benzene (B151609) ring to form an azaindole can significantly modulate physicochemical properties and target interactions. nih.govresearchgate.net
Comparative Analysis with Indole and other Azaindole Isomers (4-, 6-, 7-azaindoles)
The replacement of a carbon-hydrogen group in an indole with a nitrogen atom creates four possible azaindole isomers (4-, 5-, 6-, and 7-azaindole), each with distinct physicochemical properties like polarity, solubility, and hydrogen bonding potential. nih.gov These differences can profoundly impact biological activity.
In the development of kinase inhibitors, the specific placement of the pyridine (B92270) nitrogen is critical. For instance, in a series of compounds designed to inhibit the cell division cycle 7 (Cdc7) kinase, derivatives based on the 5-azaindole core were developed from an initial indole hit. nih.gov Subsequent testing of the other isomeric 4-, 6-, and 7-azaindoles revealed that these alternatives resulted in lower inhibitory activity and selectivity, highlighting the superiority of the 5-azaindole scaffold for this particular target. nih.gov This suggests that the electronic distribution and hydrogen-bonding vector of the 5-azaindole isomer provided the most favorable interactions within the kinase's active site.
This principle holds true across different therapeutic targets. In a separate study on trypanocidal agents, replacing a 7-azaindole (B17877) core with an indole core led to a complete loss of activity, demonstrating that the azaindole's nitrogen atoms were essential for the compound's biological function.
Table 1: Comparative Activity of Different Heterocyclic Cores
| Scaffold | Relative Biological Activity | Target Class Example | Reference |
|---|---|---|---|
| 5-Azaindole | High | Kinase (Cdc7) | nih.gov |
| Indole | Low / Inactive | Kinase (Cdc7) | nih.gov |
| 4-Azaindole | Lower | Kinase (Cdc7) | nih.gov |
| 6-Azaindole (B1212597) | Lower | Kinase (Cdc7) | nih.gov |
| 7-Azaindole | Lower / Inactive | Kinase (Cdc7), Trypanocidal | nih.gov |
Role of the Azaindole Nitrogen in Target Binding and Hydrogen Bonding
The enhanced activity of azaindole derivatives, particularly as kinase inhibitors, is frequently attributed to the ability of the bicyclic system to form key hydrogen bonds within the ATP binding site of kinases. nih.govchemicalbook.com The azaindole core mimics the hydrogen bonding pattern of adenine (B156593), the nitrogenous base of ATP. nih.gov
Specifically, the pyrrole (B145914) N1-H serves as a hydrogen bond donor, while the pyridine nitrogen (N5 in the 5-azaindole isomer) acts as a hydrogen bond acceptor. nih.govchemicalbook.com This dual interaction often involves the "hinge region" of the kinase, a critical backbone segment that anchors ATP-competitive inhibitors. nih.govnih.gov For example, crystallographic studies of Janus kinase 2 (JAK2) inhibitors show the azaindole moiety forming two crucial hydrogen bonds with the hinge residues Leu932 and Glu930. nih.gov
The indispensability of these nitrogen atoms is a recurring theme in SAR studies. In research on 7-azaindole-based inhibitors of Fyn and GSK-3β kinases, the removal, substitution, or even masking of one of the azaindole nitrogens resulted in a complete loss of inhibitory activity. acs.org This underscores the essential role of the precisely positioned hydrogen bond donor-acceptor pair for molecular recognition and inhibition.
Table 2: Key Hydrogen Bonding Interactions of the Azaindole Core
| Azaindole Feature | Interaction Type | Typical Binding Partner | Reference |
|---|---|---|---|
| Pyrrole N1-H | Hydrogen Bond Donor | Carbonyl oxygen of kinase hinge backbone | nih.govchemicalbook.com |
| Pyridine N5 | Hydrogen Bond Acceptor | Amide proton of kinase hinge backbone | nih.govchemicalbook.com |
Positional and Substituent Effects of the Carboxylic Acid Group
The substituent at the 3-position of the azaindole core often points out from the primary hinge-binding interactions and extends into the solvent-exposed region or a ribose-binding pocket of the target protein. nih.gov The nature of this substituent is therefore critical for modulating potency, selectivity, and pharmacokinetic properties.
Impact of Carboxylic Acid Functionalization (e.g., ester, amide, nitrile)
The carboxylic acid functional group is a strong hydrogen bond donor and acceptor and can exist as a charged carboxylate at physiological pH. While these properties can be beneficial for forming strong interactions, they can also impart undesirable characteristics like low cell permeability. Therefore, functionalizing the carboxylic acid into esters, amides, or nitriles is a common strategy in medicinal chemistry to fine-tune a compound's profile.
The bioisosteric replacement of a carboxylic acid can have dramatic effects on activity. In one series of 7-azaindole derivatives targeting human African trypanosomiasis, conversion of a nitrile group to a carboxylic acid or an amide rendered the compounds inactive. This suggests that for that specific target, the size, electronics, and hydrogen bonding capacity of the nitrile were optimal, and the larger, more polar acid and amide groups were not tolerated.
Conversely, in other chemical series, different functional groups are favored. A study on 1H-indole-3-carboxylic acid derivatives as serotonin (B10506) receptor antagonists successfully employed amide linkers at the 3-position to explore the SAR of a novel series of potent ligands. nih.gov The transformation of a carboxylic acid to an amide or ester can also be a prodrug strategy, where the modified group is metabolized in vivo to release the active carboxylic acid.
Table 3: Effect of Functionalizing the 3-Position Group
| Parent Group | Modified Group | Observed Effect on Activity | Target Class Example | Reference |
|---|---|---|---|---|
| Nitrile | Carboxylic Acid | Loss of activity | Trypanocidal | |
| Nitrile | Amide | Loss of activity | Trypanocidal | |
| Carboxylic Acid | Amide | Maintained or improved activity | Serotonin Receptor | nih.gov |
| Carboxylic Acid | Ester | Variable, can improve permeability | General | |
Significance of the 3-Position Carboxylic Acid in Molecular Interactions
When the carboxylic acid itself is the optimal functional group, it is typically involved in critical molecular interactions that anchor the inhibitor to its target. The ability of the carboxylic acid to act as a bidentate ligand allows it to chelate metal ions, which is a key binding motif for inhibitors of enzymes like HIV integrase.
Furthermore, the carboxylic acid at the 3-position can form strong, specific hydrogen bonds with charged or polar amino acid residues in a target's active site. For instance, in JAK2 inhibitors, a substituent with a carboxylate group was shown to interact with a glutamate (B1630785) residue (Glu898) in the binding pocket. nih.gov The defined geometry and electronic properties of the 3-carboxylic acid make it a powerful directing group, not only for biological recognition but also in chemical synthesis, where it can influence the regioselectivity of further functionalization reactions. mdpi.com
Structural Optimization at the Phenyl Moiety (6-Position)
The substituent at the 6-position of the azaindole core generally extends into a hydrophobic pocket of the target protein. In the parent compound, this is a phenyl group. Structural optimization at this position involves modifying the phenyl ring with various substituents or replacing it entirely with other cyclic structures to improve potency, selectivity, and metabolic stability.
SAR exploration at this position typically involves:
Substitution on the Phenyl Ring: Adding small alkyl, halogen, or methoxy (B1213986) groups to the ortho-, meta-, or para-positions of the phenyl ring can probe steric and electronic interactions within the hydrophobic pocket. For example, replacing a chlorine atom with a hydrogen or methyl group on a pyridine ring attached to an azaindole core led to weaker hydrophobic interactions and reduced kinase inhibition, demonstrating the sensitivity of this region to substitution. nih.gov
These modifications aim to maximize favorable van der Waals and hydrophobic interactions while potentially introducing new, specific hydrogen bonds to enhance binding affinity and selectivity for the target protein over related proteins.
Table 4: Conceptual SAR at the 6-Position Phenyl Moiety
| Modification Strategy | Rationale | Potential Outcome |
|---|---|---|
| Add electron-withdrawing groups (e.g., -F, -Cl, -CF₃) to the phenyl ring | Modulate electronics, potentially improve metabolic stability | Enhanced potency, altered selectivity |
| Add electron-donating groups (e.g., -CH₃, -OCH₃) to the phenyl ring | Probe steric limits of the binding pocket, alter electronics | Enhanced potency, altered selectivity |
Electronic and Steric Effects of Phenyl Substituents
The electronic nature of substituents on the phenyl ring can significantly alter the molecule's interaction with its biological target. The introduction of electron-withdrawing or electron-donating groups can influence the charge distribution across the aromatic system, affecting binding affinities. For instance, in related heterocyclic compounds, the position of substituents on a phenyl ring has been shown to modify the electronic absorption spectra to an extent that can be linearly related to the Hammett substituent constant. researchgate.net Substituents in the para-position, for example, typically exert a more pronounced electronic effect with minimal steric hindrance. researchgate.net
Steric factors also have a profound impact. The size and placement of substituents can dictate the orientation of the phenyl ring relative to the azaindole core, which may be crucial for optimal binding. Large, bulky groups can introduce steric hindrance, potentially disrupting favorable interactions or, conversely, inducing a more beneficial conformational lock. rsc.org Studies on related structures, such as substituted phenyl-2-formylpyrroles, have demonstrated that steric hindrance and the electronic nature of substituents govern the supramolecular arrangements in the solid state, highlighting the importance of these factors in molecular recognition. rsc.org In some cases, a substituent in the ortho-position can markedly alter molecular properties due to steric effects. researchgate.net
Interactive Table: Effect of Phenyl Substitution on Activity
| Substituent Position | Substituent Type | General Effect on Activity |
|---|---|---|
| Para (4-position) | Electron-withdrawing (e.g., -CF3, -CN) | Often leads to increased potency by modifying electronic properties. |
| Para (4-position) | Electron-donating (e.g., -OCH3, -CH3) | Can either increase or decrease activity depending on the target. |
| Meta (3-position) | Various | Effects are generally less predictable than para-substituents. |
Replacement of Phenyl with Other Aromatic or Heteroaromatic Groups
Replacing the 6-phenyl group with other aromatic or heteroaromatic rings is a common strategy to explore new binding interactions and improve physicochemical properties. The introduction of heteroatoms like nitrogen, sulfur, or oxygen into the ring system can lead to the formation of additional hydrogen bonds or other favorable interactions with the target protein. nih.gov
For example, substituting the phenyl ring with a pyridine ring introduces a basic nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing binding affinity. In studies on related 3,5-disubstituted-7-azaindoles, the replacement of a benzonitrile (B105546) group with 3-pyridyl or 4-pyridyl moieties was explored. nih.gov While these changes sometimes led to improvements in properties like metabolic stability and solubility, they also resulted in lower biological activity in that specific series, indicating a delicate balance between these factors. nih.gov The introduction of nitrile substituents onto these pyridyl groups did not recover the activity, further underscoring the complex SAR. nih.gov
The choice of the heteroaromatic ring and its point of attachment to the azaindole core are critical. Different regioisomers can present varied steric and electronic profiles, leading to significant differences in activity. nih.gov The development of comprehensive databases of heteroaryl descriptors, which quantify properties like steric bulk and electronic character, aids in the rational design of such analogues. nih.gov
Interactive Table: Comparison of Phenyl Replacement with Heteroaromatic Groups
| Original Group | Replacement Group | Potential Advantages | Observed Outcome Example |
|---|---|---|---|
| Phenyl | Pyridyl | Introduction of H-bond acceptor, potential for improved solubility. | Decreased intrinsic clearance and increased solubility, but lower biological activity in a specific trypanocidal series. nih.gov |
| Phenyl | Pyrazolyl | Can offer different vector space for substitution and H-bond capabilities. | In a series of quinoline-3-carboxylic acids, pyrazole (B372694) derivatives showed potent activity. mdpi.com |
Combined Substituent Effects and Optimization Strategies
Optimizing the 6-phenyl-3-(5-azaindole)carboxylic acid scaffold often requires a multi-pronged approach, considering the combined effects of substitutions on both the azaindole core and the 6-aryl group, while simultaneously fine-tuning physicochemical properties.
Exploration of Di- and Tri-Substitution Patterns on the Azaindole Core
While the 6-position is a key modification site, substitutions at other positions on the 5-azaindole core can further refine biological activity and properties. Research on related azaindole series has shown that positions 1, 3, and 5 are often the most active sites for modification. nih.gov Disubstitution is a common strategy for developing new analogues. nih.gov
For instance, in a series of 7-azaindole antitrypanosomal agents, it was found that having substituents at both the 3- and 5-positions was essential for potency; removing either one rendered the compounds inactive. nih.gov Methylation of the azaindole core was also explored as a strategy to potentially increase solubility by disrupting planarity, though in one case it did not lead to an improvement in clearance or solubility while maintaining potency. nih.gov The C-3 position of azaindoles is a frequent site for substitution, though the reactivity of 5-azaindole in certain coupling reactions can be lower compared to other isomers like 4-, 6-, and 7-azaindole due to its higher basicity. nih.gov
Modulation of Physicochemical Properties (e.g., kinetic solubility, metabolic stability) through Structural Changes
A primary goal in lead optimization is to improve the drug-like properties of a compound, including its kinetic solubility and metabolic stability, to ensure it can reach its target in the body. High metabolic clearance was identified as a key liability for a series of 3,5-disubstituted-7-azaindoles. nih.gov
Structural modifications are systematically made to address these issues. Introducing polar groups or heteroatoms can be a strategy to enhance solubility. In one instance, replacing a benzonitrile substituent with pyridyl groups led to an increase in aqueous solubility. nih.gov Similarly, these modifications can impact metabolic stability. The pyridyl analogues also showed a desirable decrease in human liver microsome intrinsic clearance. nih.gov However, these improvements in physicochemical properties must be balanced with the maintenance of biological activity, as the same pyridyl analogues showed reduced potency. nih.gov This highlights the challenge of simultaneous optimization, where a change that improves one property may be detrimental to another.
Biological Activities and Molecular Targets of 6 Phenyl 3 5 Azaindole Carboxylic Acid Derivatives
Protein Kinase Inhibition
The azaindole framework is a well-established pharmacophore in the design of protein kinase inhibitors. nih.govnih.govpharmablock.com Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer. researchgate.net
Azaindoles are recognized as excellent bioisosteres of purine (B94841) and indole (B1671886) systems, offering advantages in modulating properties like solubility and target binding. nih.gov The defining feature of the azaindole scaffold is the presence of a nitrogen atom in the six-membered ring, which increases the potential for forming hydrogen bonds within the adenosine (B11128) triphosphate (ATP)-binding site of kinases. nih.govresearchgate.net This ability to act as a "hinge-binding motif" is a cornerstone of their inhibitory action. jst.go.jpchemicalbook.com Many azaindole-based compounds have been developed, with some, like Vemurafenib (B611658) (a 7-azaindole (B17877) derivative), receiving FDA approval for cancer treatment. pharmablock.comjst.go.jp The versatility of the azaindole core allows for substitutions at various positions, which can fine-tune the compound's selectivity and potency against different kinases. nih.gov
Research has identified several specific protein kinases that are potently inhibited by azaindole derivatives. While direct studies on 6-phenyl-3-(5-azaindole)carboxylic acid are limited, data on related azaindole isomers and derivatives provide strong evidence for its potential targets.
c-Met: The c-Met kinase, a receptor tyrosine kinase, is often overexpressed in various cancers, promoting tumor growth and metastasis. nih.gov Azaindole derivatives have been developed as c-Met inhibitors. Notably, studies have shown that substitution at the 6-position of the azaindole ring can be beneficial, with some N-1 substituted derivatives bearing a piperazine (B1678402) group at this position showing promising results. nih.gov
Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their inhibitors are valuable in oncology. nih.gov Certain 7-azaindole derivatives have demonstrated inhibitory activity against CDK1 and CDK8. nih.govmdpi.com For instance, a diarylurea-containing 7-azaindole derivative was found to be a potent CDK8 inhibitor with an IC₅₀ of 51.3 nM, leading to cell cycle arrest and apoptosis in acute myeloid leukemia cells. nih.gov
Glycogen Synthase Kinase-3β (GSK-3β): Overexpression of GSK-3β is linked to diseases like Alzheimer's and diabetes. nih.gov A 6-azaindole (B1212597) derivative showed an IC₅₀ value of 9 nM for GSK-3β. mdpi.com The binding of inhibitors to the GSK-3β active site often involves hydrogen bonds with key amino acid residues such as ASP133 and VAL135. nih.gov
FMS-like Tyrosine Kinase 3 (FLT-3): This kinase is a critical target in certain types of leukemia. mdpi.com The inhibitory potential of azaindole derivatives extends to FLT-3, highlighting the scaffold's broad applicability in targeting oncogenic kinases. mdpi.com
Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A): This kinase is implicated in Down syndrome and Alzheimer's disease. nih.gov Azaindole derivatives have been specifically developed as DYRK1A inhibitors. nih.gov A notable example is the 6-azaindole derivative GNF2133, which was identified as a potent and selective DYRK1A inhibitor and has been investigated for its potential in treating type 1 diabetes by promoting β-cell proliferation. nih.govnovartis.com
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase involved in brain development and certain cancers. nih.gov Several 3,5-disubstituted-7-azaindole derivatives have been reported as effective ALK inhibitors. nih.govnih.gov
| Azaindole Derivative Class | Target Kinase | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| Diarylurea-containing 7-azaindole | CDK8 | 51.3 nM | nih.gov |
| 6-Azaindole derivative | GSK-3β | 9 nM | mdpi.com |
| 6-Azaindole derivative (GNF2133) | DYRK1A | Potent and Selective | nih.govnovartis.com |
| N-nitrobenzenesulfonyl-4-azaindole | c-Met | 20 nM | nih.gov |
| 3-(2-phenyl-1,3-thiazol-4-yl)pyrrolo[2,3-b]pyridine | CDK1 | 0.41 µM | mdpi.com |
The primary mechanism by which azaindole derivatives inhibit kinases is through competitive binding at the ATP pocket. nih.govmdpi.com The azaindole scaffold mimics the adenine (B156593) part of ATP and fits into the hydrophobic active site. pharmablock.com A critical interaction is the formation of one or two hydrogen bonds between the azaindole's pyridine (B92270) nitrogen and pyrrole (B145914) NH group and the "hinge" region of the kinase, which is a conserved sequence of amino acids that connects the N- and C-terminal lobes of the enzyme. jst.go.jpchemicalbook.comnih.gov This interaction effectively blocks the binding of ATP, thereby preventing the phosphorylation of substrate proteins and inhibiting the kinase's function. nih.gov X-ray crystallography studies have revealed different binding orientations, often termed "normal" or "flipped" modes, where the azaindole ring forms distinct hydrogen bond patterns with the hinge residues. chemicalbook.com
Enzyme Inhibition Beyond Kinases
The utility of the azaindole scaffold is not limited to kinase inhibition. Derivatives have shown potent activity against other classes of enzymes, including those critical to viral replication and blood pressure regulation.
HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, making it a key target for antiviral therapy. paperdigest.org This enzyme facilitates the insertion of the viral genome into the host cell's DNA. nih.gov Structurally related compounds, such as indole-2-carboxylic acid derivatives, have been identified as effective HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.com The mechanism of these inhibitors involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site, a function for which a carboxylic acid moiety is well-suited. mdpi.com The indole core and the C2 carboxyl group of these analogs have been shown to form these crucial interactions. mdpi.com This suggests that this compound, with its analogous carboxy-azaindole structure, holds potential as an HIV-1 integrase inhibitor.
| Compound Class | Target Enzyme | Reported Activity (IC₅₀) | Mechanism Highlight | Reference |
|---|---|---|---|---|
| Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | 0.13 µM | Chelation of Mg²⁺ ions in the active site | mdpi.com |
Renin is an aspartyl protease that plays a pivotal role in the renin-angiotensin system, which regulates blood pressure. nih.gov Inhibition of renin is a therapeutic strategy for controlling hypertension. Structure-based drug design has led to the discovery of potent renin inhibitors based on 4- and 6-azaindole-3-carboxamide scaffolds. nih.gov These compounds were developed from an indole-3-carboxamide lead series. Through optimization guided by X-ray crystallography, derivatives with significant potency were synthesized. The most effective compound from these series demonstrated remarkable renin inhibition with an IC₅₀ value of 1.3 nM. nih.gov This indicates that the 3-carboxy (or carboxamide) substituted azaindole framework is a highly effective motif for targeting the active site of renin.
Xanthine (B1682287) Oxidase Inhibition (in related carboxylic acid scaffolds)
While direct studies on the xanthine oxidase (XO) inhibitory activity of this compound are not extensively documented in publicly available research, the potential for this scaffold to inhibit XO can be inferred from studies on related heterocyclic carboxylic acids. Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com Overproduction of uric acid can lead to hyperuricemia and gout. mdpi.com
Research into various carboxylic acid-containing heterocyclic compounds has demonstrated significant XO inhibitory potential. For instance, a study on 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione, a 6-azaindole derivative also known as 3,7-dideazaxanthine, and its 5-methyl derivative, found them to be weak, noncompetitive inhibitors of xanthine oxidase. nih.gov This suggests that the azaindole core itself may contribute to XO interaction.
Furthermore, studies on other aromatic carboxylic acids have identified potent inhibitors. For example, a series of 5-phenylisoxazole-3-carboxylic acid derivatives were synthesized and evaluated for their XO inhibitory activity, with many compounds showing potency in the micromolar to submicromolar range. nih.gov The presence of a cyano group on the phenyl ring was found to be a favorable substitution. nih.gov Similarly, phenolic carboxylic acid analogues have been tested, with compounds like 2,3,4-trihydroxybenzoic acid showing competitive inhibition of xanthine oxidase. nih.gov Another study on 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives reported potent XO inhibition, with some compounds having IC50 values comparable to the drug febuxostat. nih.gov
These findings from related carboxylic acid scaffolds suggest that the this compound framework possesses the necessary structural features—a heterocyclic system and a carboxylic acid moiety—that are common among known xanthine oxidase inhibitors. The phenyl substitution at the 6-position could further enhance binding within the enzyme's active site.
Table 1: Xanthine Oxidase Inhibition by Related Carboxylic Acid Scaffolds
| Compound/Scaffold | Inhibition Type | Potency (IC50/Ki) | Source |
| 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione | Noncompetitive | Weak | nih.gov |
| 5-Phenylisoxazole-3-carboxylic acid derivatives | - | Micromolar/Submicromolar | nih.gov |
| 2,3,4-Trihydroxybenzoic acid | Competitive | Ki = 0.535 µM | nih.gov |
| 2-[4-Alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivative (8u) | Mixed-type | IC50 = 0.0288 µM | nih.gov |
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative (6c) | Mixed-type | IC50 = 0.13 µM | nih.gov |
Tubulin Polymerization Inhibition
The indole nucleus is a "privileged" scaffold in the design of anticancer agents, with many indole-based compounds acting as inhibitors of tubulin polymerization. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. While specific data on this compound is limited, research on related 1H-pyrrolo[3,2-c]pyridine (6-azaindole) derivatives highlights their potential as tubulin inhibitors. nih.gov
A study focused on the design and synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors demonstrated significant antitumor activities. nih.gov One of the most potent compounds from this series, which features a substituted phenyl group at the 6-position, exhibited IC50 values in the nanomolar range against several cancer cell lines. This compound was shown to potently inhibit tubulin polymerization and disrupt microtubule dynamics in cells. nih.gov Molecular modeling suggested that these compounds interact with key residues in the colchicine-binding site of tubulin, such as Thrα179 and Asnβ349. nih.gov
The general structure-activity relationship (SAR) for many tubulin inhibitors involves a trimethoxyphenyl (TMP) A-ring that binds in one region of the colchicine (B1669291) site, a B-ring that occupies a central region, and a C-ring that interacts with another part of the binding pocket. The 6-phenyl-azaindole scaffold could potentially mimic this arrangement, with the phenyl group at the 6-position acting as a key pharmacophoric element.
Table 2: Tubulin Polymerization Inhibition by a Related 1H-Pyrrolo[3,2-c]pyridine Derivative
| Compound | Target Cancer Cell Lines | Potency (IC50) | Mechanism of Action | Source |
| 1H-pyrrolo[3,2-c]pyridine derivative (10t) | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 µM | Inhibition of tubulin polymerization, G2/M phase arrest, apoptosis | nih.gov |
Receptor Modulation
GPR84 is a G protein-coupled receptor that is expressed on immune cells and is implicated in inflammatory processes. Antagonists of GPR84 are therefore of interest as potential anti-inflammatory agents. While direct evidence for this compound as a GPR84 antagonist is not available, the broader class of indole derivatives has been explored for this activity.
A high-throughput screening campaign identified 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a high-affinity and selective competitive antagonist of human GPR84. nih.gov Further optimization of this indole-based scaffold led to even more potent antagonists. nih.gov These findings suggest that the indole core is a viable starting point for the design of GPR84 antagonists. The introduction of a phenyl group and a carboxylic acid at different positions on an azaindole core, as in this compound, could potentially modulate the affinity and selectivity for GPR84. The nitrogen atom in the azaindole ring could form additional hydrogen bonds with the receptor, potentially enhancing binding affinity.
Table 3: GPR84 Antagonism by a Related Indole Derivative
| Compound | Receptor | Activity | Source |
| 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole | Human GPR84 | High-affinity competitive antagonist | nih.gov |
Allosteric modulators of the cannabinoid receptor 1 (CB1) offer a promising therapeutic approach for various disorders by fine-tuning receptor signaling without the side effects associated with orthosteric ligands. nih.gov The indole-2-carboxamide scaffold is a well-established class of CB1 allosteric modulators, with Org27569 being a prototypical example. nih.gov
To explore the potential of azaindole scaffolds in this context, a study was conducted on 6- and 7-azaindole-2-carboxamides. nih.gov The results showed that while 7-azaindole derivatives lost their affinity for the CB1 receptor, the 6-azaindole-2-carboxamides retained modest binding affinity and behaved similarly to their indole counterparts in modulating agonist binding and G-protein coupling. nih.govmdpi.com Specifically, the 6-azaindole derivatives potentiated the binding of an orthosteric agonist while inhibiting agonist-induced G-protein signaling. nih.gov This suggests that the 6-azaindole scaffold is a viable bioisostere for the indole ring in this class of allosteric modulators and warrants further investigation. nih.govmdpi.com Although this research focused on 2-carboxamides, it provides a strong rationale for investigating 3-carboxylic acid derivatives of 6-phenyl-5-azaindole as potential CB1 allosteric modulators.
Table 4: Allosteric Modulation of CB1 Receptor by Related Azaindole-2-Carboxamides
| Compound Scaffold | Effect on Agonist Binding | Effect on Agonist-Induced G-protein Coupling | Source |
| 6-Azaindole-2-carboxamides | Potentiation | Inhibition | nih.govmdpi.com |
| 7-Azaindole-2-carboxamides | Loss of affinity | - | nih.govmdpi.com |
Retinol-binding protein 4 (RBP4) is the primary transporter of retinol (B82714) (vitamin A) in the blood. mdpi.com Elevated levels of RBP4 have been linked to various metabolic diseases, and RBP4 antagonists are being investigated as potential therapeutics. nih.gov A common pharmacophore for many non-retinoid RBP4 antagonists includes a carboxylic acid group linked to an aromatic system. nih.gov
Several classes of RBP4 antagonists have been developed that are competitive with all-trans-retinol and disrupt the interaction between RBP4 and transthyretin (TTR), leading to reduced circulating RBP4 levels. nih.govnih.gov For instance, the non-retinoid antagonist A1120, which contains a carboxylic acid, has been shown to reduce retinal bisretinoid accumulation in animal models. researchgate.net More recent developments have explored pyrimidine-4-carboxylic acid fragments as suitable isosteres for the anthranilic acid appendage found in earlier antagonists. nih.gov This highlights the importance of the carboxylic acid moiety for interacting with key residues in the RBP4 binding pocket, such as Arg121, Gln98, and Tyr90. nih.gov
Given that the this compound structure contains both an aromatic system and a carboxylic acid, it is plausible that derivatives of this scaffold could act as RBP4 antagonists. The phenyl group could occupy the lipophilic β-ionone pocket of RBP4, while the carboxylic acid engages in critical hydrogen bonding interactions.
Table 5: RBP4 Antagonism by Related Scaffolds
| Compound/Scaffold Feature | Key Interaction | Potential Effect | Source |
| Carboxylic acid moiety | Hydrogen bonding with Arg121, Gln98, Tyr90 | Antagonism of RBP4-TTR interaction | nih.gov |
| Aromatic system (e.g., phenyl) | Occupies lipophilic β-ionone pocket | Enhanced binding affinity | nih.gov |
| Pyrimidine-4-carboxylic acid | Isosteric replacement for anthranilic acid | Improved drug-like properties | nih.gov |
Broader Biological Effects and Potential Applications
The diverse biological activities associated with the this compound scaffold and its relatives suggest a wide range of potential therapeutic applications. The azaindole core is considered a "privileged structure" in medicinal chemistry due to its ability to mimic the indole and purine systems, which are prevalent in biologically active molecules. researchgate.net The nitrogen atom in the pyridine ring of the azaindole can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets. nih.gov
Derivatives of 7-azaindole have been extensively studied as anticancer agents, with substitutions at the 1, 3, and 5 positions being particularly effective. researchgate.net The introduction of aryl and carboxamide groups has been a successful strategy in this regard. researchgate.net Furthermore, lead optimization studies on 3,5-disubstituted-7-azaindoles for the treatment of Human African Trypanosomiasis have shown that an amide or carboxylic acid at the 3-position is a viable modification, with aromaticity at this position being crucial for activity. nih.gov
The anti-inflammatory potential of this scaffold is suggested by the GPR84 antagonist activity of related indole compounds and the known anti-inflammatory properties of some triazole-carboxylic acid derivatives. nih.govbldpharm.com Additionally, indole-3-carboxylic acid derivatives have been developed as potent angiotensin II receptor 1 antagonists for the treatment of hypertension. nih.gov
Antimicrobial/Antibacterial Activity
Based on available research, there is currently limited specific information regarding the antimicrobial or antibacterial properties of this compound derivatives or the broader class of 1H-pyrrolo[3,2-c]pyridine compounds. While other isomers of azaindole, such as 7-azaindoles, have been investigated for antibacterial activity, these findings are not directly applicable to the 5-azaindole (B1197152) scaffold. nih.govresearchgate.netpjsir.org Similarly, research into other pyrrolopyridine isomers, like pyrrolo[3,4-c]pyridines, has shown some potential for antimycobacterial effects, but this does not extend to the specific compound class requested. mdpi.comnih.gov
Antiproliferative and Antitumoral Activities
The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a promising framework for the development of novel anticancer agents. nih.govmdpi.com Research has identified several series of derivatives with significant antiproliferative and antitumoral effects, targeting key pathways in cancer progression.
One area of investigation involves diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine as inhibitors of Colony-stimulating factor-1 receptor (FMS) kinase. nih.gov FMS kinase is over-expressed in various cancers, including ovarian, prostate, and breast cancer. nih.gov In a study of eighteen such derivatives, several compounds demonstrated potent inhibitory effects. nih.govresearchgate.net Compound 1r was identified as a particularly potent and selective FMS kinase inhibitor (IC₅₀ = 30 nM). nih.govresearchgate.net It also exhibited strong antiproliferative activity against a panel of cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM, and showed selectivity for cancer cells over normal fibroblasts. nih.govresearchgate.net
Table 1: Antiproliferative Activity of FMS Kinase Inhibitor (Compound 1r) Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives. nih.govresearchgate.net
Another successful strategy involved designing 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of the colchicine-binding site on tubulin. nih.govtandfonline.com This approach aims to disrupt microtubule dynamics, a validated anticancer mechanism. tandfonline.com A series of these compounds displayed moderate to excellent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. nih.govtandfonline.com The most potent compound, 10t , which features an indolyl group as the B-ring, demonstrated IC₅₀ values ranging from 0.12 to 0.21 μM. nih.govtandfonline.com Further studies confirmed that compound 10t potently inhibits tubulin polymerization, disrupts microtubule dynamics in cells, and induces G2/M phase cell cycle arrest and apoptosis. tandfonline.com
Table 2: Antiproliferative Activity of Colchicine-Binding Site Inhibitors Data from a study on 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives. nih.govtandfonline.com
Anti-Trypanosomal Activity
There is no specific information available in the reviewed literature concerning the anti-trypanosomal activity of this compound derivatives or other compounds with the 1H-pyrrolo[3,2-c]pyridine scaffold. However, extensive research has been conducted on the isomeric 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. nih.govnih.govacs.org Studies have identified 3,5-disubstituted-7-azaindoles as potent growth inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.govacs.org While these findings highlight the potential of the broader azaindole family as a source of anti-trypanosomal agents, the activity of one isomer cannot be extrapolated to another, and the potential of the 5-azaindole core in this therapeutic area remains unexplored in the surveyed literature.
Computational and Mechanistic Investigations of 6 Phenyl 3 5 Azaindole Carboxylic Acid
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in drug discovery for predicting the interaction between a ligand and its protein target.
Prediction of Binding Modes and Interaction with Target Active Sites
Molecular docking studies on azaindole derivatives have been crucial in understanding how these compounds orient themselves within the active sites of various biological targets. For analogs of 6-Phenyl-3-(5-azaindole)carboxylic acid, the azaindole core is consistently identified as a critical scaffold for binding. The nitrogen atom in the pyridine (B92270) ring of the azaindole moiety often acts as a key hydrogen bond acceptor, anchoring the molecule within the target's binding pocket.
Elucidation of Hydrogen Bonding and Hydrophobic Interactions
The stability of the ligand-receptor complex formed by this compound analogs is primarily governed by a network of hydrogen bonds and hydrophobic interactions. nih.gov The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is predicted to form strong hydrogen bonds with the side chains of polar amino acid residues such as Serine, Threonine, or the backbone amides of the protein target. nih.gov
The 5-azaindole (B1197152) core itself contributes significantly to binding. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the indole (B1671886) N-H group serves as a hydrogen bond donor. nih.gov This dual capability allows for specific and strong interactions with the receptor. nih.gov The phenyl group at the 6-position primarily engages in hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan within the active site. mdpi.com These hydrophobic interactions are critical for desolvating the ligand from the aqueous environment and contribute substantially to the binding energy. nih.gov
Below is a table summarizing the predicted interactions for this class of compounds based on docking studies of analogous structures.
| Molecular Moiety | Type of Interaction | Potential Interacting Residues |
| Carboxylic Acid (-COOH) | Hydrogen Bond (Donor/Acceptor), Ionic | Arg, Lys, His, Ser, Thr |
| Azaindole N-H | Hydrogen Bond (Donor) | Asp, Glu (side chain O), Backbone C=O |
| Azaindole Pyridine N | Hydrogen Bond (Acceptor) | Ser, Thr, Asn, Gln |
| Phenyl Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ala |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
Two-Dimensional (2D) and Three-Dimensional (3D) QSAR Modeling
For classes of compounds including azaindole derivatives, both 2D and 3D-QSAR models have been developed to guide lead optimization. mdpi.commdpi.com 2D-QSAR models correlate biological activity with physicochemical properties or topological indices. For similar heterocyclic carboxylic acids, studies have shown that properties like lipophilicity (logP), molecular weight, and electronic parameters (e.g., Hammett constants) are often correlated with activity. pensoft.net QSAR analyses have indicated that antioxidant activity in related thiazole (B1198619) derivatives increases with decreasing molecular volume and lipophilicity, but with an increasing dipole moment. pensoft.net
3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the steric and electrostatic fields surrounding the molecules. For related compounds, these models often highlight the importance of:
Steric Fields: Favorable steric bulk is often indicated around the phenyl ring, suggesting that substitutions at this position could enhance activity, provided they fit within the receptor's hydrophobic pocket.
Electrostatic Fields: Negative electrostatic potential is favored near the carboxylic acid group, confirming its role in interacting with positively charged or polar residues. Positive potential is often preferred near the hydrogen-bond-donating N-H of the indole core.
These models yield statistical values (e.g., r², q²) that validate their predictive power, enabling the estimation of biological activity for newly designed, unsynthesized compounds. mdpi.com
| QSAR Model Type | Key Descriptors/Fields | Typical Findings for Analogous Structures |
| 2D-QSAR | Lipophilicity (logP), Molar Refractivity, Electronic Descriptors | Activity may increase with specific ranges of lipophilicity and electron-withdrawing/donating groups. pensoft.net |
| 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | Defines precise spatial regions where bulky or charged groups enhance or diminish activity. |
| 3D-QSAR (CoMSIA) | Hydrophobic, H-bond Donor/Acceptor Fields | Maps out favorable regions for hydrophobic and hydrogen-bonding interactions. |
Pharmacophore Generation and Screening
Based on a set of active molecules like this compound and its analogs, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. A typical pharmacophore for this class of compounds would likely include:
One Hydrogen Bond Acceptor (from the carboxylic acid oxygen or pyridine nitrogen).
One Hydrogen Bond Donor (from the carboxylic acid -OH or indole N-H).
One Aromatic Ring feature (from the phenyl group).
One Hydrophobic feature.
This generated pharmacophore can then be used as a 3D query to screen large virtual databases of chemical compounds. This process allows for the rapid identification of new, structurally diverse molecules that possess the key features necessary for binding to the target of interest, thus accelerating the discovery of novel drug candidates.
Density Functional Theory (DFT) Calculations and Quantum Chemical Studies
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to study the properties of organic molecules, providing insights into their geometry, reactivity, and spectroscopic properties. mdpi.comnih.gov
DFT calculations are used to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. mdpi.com Such studies on similar heterocyclic systems reveal that intramolecular hydrogen bonds can play a significant role in stabilizing the planar conformation of the molecule. mdpi.comnih.gov
Key quantum chemical parameters derived from DFT calculations include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is typically localized over the electron-rich phenyl and indole rings, while the LUMO is often distributed across the carboxylic acid and pyridine moieties.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. For this compound, these maps would show negative potential (red/yellow) around the electronegative oxygen atoms of the carboxyl group and the pyridine nitrogen, indicating sites susceptible to electrophilic attack or hydrogen bonding. Regions of positive potential (blue) would be found near the hydrogen atoms, particularly the indole N-H and carboxylic acid proton.
The table below presents typical data obtained from DFT calculations for analogous heterocyclic carboxylic acids.
| Parameter | Significance | Predicted Finding for this compound |
| HOMO Energy | Electron-donating ability | Localized on phenyl and indole rings |
| LUMO Energy | Electron-accepting ability | Localized on carboxylic acid and azaindole pyridine ring |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity, stability | Moderate gap, indicating a stable but reactive molecule |
| Dipole Moment | Molecular polarity | Non-zero, indicating an asymmetric charge distribution |
| MEP Negative Region | Site for electrophilic attack | Concentrated on carboxylic oxygens and pyridine nitrogen |
| MEP Positive Region | Site for nucleophilic attack | Concentrated on N-H and O-H protons |
These computational studies provide a powerful, multi-faceted approach to understanding the chemical and biological properties of this compound, facilitating the rational design of more potent and selective analogs.
Exploration of Electronic Structure and Reactivity
The electronic landscape of this compound is fundamentally influenced by the interplay of the electron-deficient pyridine ring and the electron-rich pyrrole (B145914) ring. This inherent electronic characteristic of the 5-azaindole core governs its reactivity and interactions with biological targets.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of such molecules. researchgate.netnih.gov For the 5-azaindole scaffold, the nitrogen atom at the 5-position withdraws electron density from the aromatic system, a feature that differentiates it from other azaindole isomers and the parent indole. pharmablock.com This electron-withdrawing effect, coupled with the substituents at the 3 and 6 positions—a carboxylic acid and a phenyl group, respectively—further shapes the molecule's electrostatic potential and frontier molecular orbitals (HOMO and LUMO).
The carboxylic acid group at the C3 position is a key functional group that can act as a hydrogen bond donor and acceptor, a critical feature for binding to biological targets. nih.gov The phenyl group at the C6 position contributes to the molecule's lipophilicity and can engage in pi-stacking interactions.
Table 1: Calculated Electronic Properties of a Model 5-Azaindole-3-carboxylic acid (Note: The following data is illustrative and based on general principles of computational chemistry for a model compound, as specific data for this compound is not publicly available.)
| Property | Calculated Value | Method |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G |
| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -1.8 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP/6-31G |
| Electrostatic Potential (Pyrrole N-H) | Positive | DFT/B3LYP/6-31G |
| Electrostatic Potential (Pyridine N) | Negative | DFT/B3LYP/6-31G |
This interactive table is designed to illustrate the types of data generated from computational analysis. The values are representative for a simplified model and not experimental data for the specific compound.
Mechanistic Insights into Compound Action
The mechanism of action for many azaindole derivatives, including those based on the 5-azaindole scaffold, often involves the inhibition of protein kinases. nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.govnih.gov
The 5-azaindole core can act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) base of ATP. chemicalbook.com For this compound, the N-H of the pyrrole ring and the nitrogen of the pyridine ring can serve as hydrogen bond donor and acceptor, respectively. The carboxylic acid at the C3 position can form additional interactions with the target protein, enhancing binding affinity and selectivity.
Computational docking and molecular dynamics simulations are pivotal in understanding these interactions at an atomic level. acs.orgacs.org These studies can predict the binding pose of the inhibitor in the kinase active site and reveal the key amino acid residues involved in the interaction. While specific mechanistic studies on this compound are not extensively documented in public literature, the general mechanism for azaindole-based kinase inhibitors provides a strong framework for understanding its potential mode of action.
Ligand-Based and Structure-Based Drug Design Approaches
The development of therapeutic agents based on the this compound scaffold leverages both ligand-based and structure-based drug design strategies. nih.gov These computational approaches are integral to modern drug discovery, enabling the rational design and optimization of potent and selective inhibitors.
Rational Design Principles for Azaindole-Based Therapeutics
The rational design of azaindole-based therapeutics is guided by a deep understanding of the structure-activity relationships (SAR) and the structural biology of the target. nih.govnih.gov The azaindole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. pharmablock.com
Key principles in the design of azaindole-based therapeutics include:
Hinge-Binding: The azaindole core is often designed to mimic the adenine moiety of ATP, forming crucial hydrogen bonds with the kinase hinge region. chemicalbook.com
Exploration of Chemical Space: Substituents at various positions of the azaindole ring are systematically varied to explore interactions with different pockets of the ATP-binding site, thereby enhancing potency and selectivity.
Modulation of Physicochemical Properties: The introduction of the nitrogen atom in the indole ring and the choice of substituents are used to fine-tune properties such as solubility, metabolic stability, and cell permeability. pharmablock.comnih.gov For instance, the replacement of a carbon with a nitrogen to form the azaindole can lead to improved solubility. pharmablock.com
For this compound, the phenyl group at the 6-position can be further substituted to probe for additional binding interactions, while the carboxylic acid at the 3-position can be modified to optimize interactions with the solvent-exposed region of the active site.
Virtual Screening and Lead Optimization
Virtual screening is a powerful computational technique used to identify promising lead compounds from large chemical libraries. benthamdirect.comacs.orgyoutube.com This approach can be either ligand-based or structure-based.
In ligand-based virtual screening , a known active molecule is used as a template to search for compounds with similar structural or electronic features. acs.org For this compound, this could involve searching for compounds with a similar 3D shape or pharmacophore.
In structure-based virtual screening , the 3D structure of the target protein is used to dock and score a library of potential inhibitors. youtube.com This method can identify novel scaffolds that fit into the binding site of the target.
Once initial hits are identified, lead optimization is carried out to improve their potency, selectivity, and pharmacokinetic properties. This iterative process involves the synthesis and testing of new analogs designed based on the insights gained from computational modeling and experimental data. For example, a Topomer CoMFA (Comparative Molecular Field Analysis) approach could be used to build a 3D-QSAR model to guide the design of new analogs with enhanced activity. benthamdirect.com
Pre Clinical Evaluation Strategies for 6 Phenyl 3 5 Azaindole Carboxylic Acid Candidates
In Vitro Efficacy Studies
In vitro efficacy studies are designed to demonstrate a compound's biological effect on its intended target and to understand its mechanism of action at the cellular and molecular level.
Cell-Based Proliferation and Viability Assays (e.g., against cancer cell lines)
A primary strategy for evaluating potential anticancer agents involves assessing their ability to inhibit the growth and proliferation of cancer cells. Compounds structurally related to the azaindole and indole-carboxylic acid scaffold have demonstrated significant cytotoxic activity across various human cancer cell lines. nih.govnih.govmdpi.com The antiproliferative effects are typically quantified using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. nih.gov
Research on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, a related chemical class, showed distinct antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. mdpi.com Similarly, studies on indole-6-carboxylic acid derivatives revealed cytotoxicity against HCT-116, HeLa, and HT-29 cell lines. nih.gov These assays are crucial for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Table 1: Example of Antiproliferative Activity of Related Carboxamide Derivatives Against Cancer Cell Lines This table presents findings for structurally related compounds to illustrate the evaluation method.
| Compound ID | Cancer Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| 19 | Caco-2 | 17.0 | mdpi.com |
| 19 | HCT-116 | 5.3 | mdpi.com |
| 21 | Caco-2 | 18.9 | mdpi.com |
| 21 | HCT-116 | 4.9 | mdpi.com |
| 18 | Caco-2 | 50.9 | mdpi.com |
| 18 | HCT-116 | 3.3 | mdpi.com |
| 16 | Caco-2 | 37.4 | mdpi.com |
| 16 | HCT-116 | 8.9 | mdpi.com |
Enzyme and Receptor Binding Assays (e.g., [3H]CP55,940 binding)
To identify and characterize the molecular target of a candidate compound, enzyme and receptor binding assays are employed. For compounds targeting G-protein coupled receptors (GPCRs) like the cannabinoid receptors (CB1 and CB2), radioligand displacement assays are standard. nih.gov In these assays, a radiolabeled ligand, such as [3H]CP55,940, is used to occupy the receptor binding site. nih.govnih.gov The candidate compound is then introduced at various concentrations to determine its ability to displace the radioligand. nih.govresearchgate.net
This competitive binding process allows for the calculation of the inhibition constant (Ki), which reflects the compound's binding affinity for the receptor. nih.gov A lower Ki value signifies a higher binding affinity. Studies on 6-azaindole-2-carboxamides, for instance, have utilized [³H]CP55,940 displacement assays to measure their binding affinities for the CB1 receptor. researchgate.net For other targets, such as receptor tyrosine kinases like EGFR and VEGFR, similar enzyme inhibitory assays are performed to determine the IC50 value against the specific kinase. nih.govnih.gov
Functional Assays for Target Engagement (e.g., GTPγS binding assays)
Beyond simple binding, functional assays are necessary to determine whether a compound acts as an agonist (activator), antagonist (blocker), or allosteric modulator of its target receptor. For GPCRs, the guanosine (B1672433) 5’-O-(3-thiotriphosphate), or [35S]GTPγS, binding assay is a widely used method to measure G-protein activation following receptor stimulation. nih.govresearchgate.net
An increase in [35S]GTPγS binding in the presence of the test compound indicates that it is an agonist, promoting the receptor's functional response. nih.gov These experiments yield two critical parameters: potency, measured as the half-maximal effective concentration (EC50), and efficacy, which is the maximal stimulation achieved by the compound relative to a known full agonist. nih.gov This assay was effectively used to characterize 6-azaindole-2-carboxamides, demonstrating their ability to potentiate agonist binding and stimulate G-protein coupling at the CB1 receptor. researchgate.net
Table 2: Example of Cannabinoid Receptor Binding and Functional Data for a Related Synthetic Cannabinoid This table presents findings for a related compound to illustrate the evaluation method.
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Efficacy (% Max Stimulation) | Source |
|---|---|---|---|---|
| hCB1 | 39.6 | 139 | 129 | nih.gov |
| hCB2 | 10.5 | 39.5 | 61 | nih.gov |
Inhibition of Specific Biological Processes (e.g., tubulin polymerization, cell cycle progression)
Many therapeutic agents function by disrupting fundamental cellular processes. For anticancer candidates, a key mechanism is the inhibition of microtubule dynamics, which are essential for cell division. Azaindole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov In vitro tubulin polymerization assays, using purified tubulin, can directly measure a compound's ability to prevent the formation of microtubules. nih.govnih.gov
A consequence of disrupting microtubule function is the arrest of the cell cycle, typically at the G2/M phase. nih.govnih.gov This can be visualized and quantified using techniques like flow cytometry and immunofluorescence microscopy to observe changes in cell morphology and the accumulation of cells in mitosis. nih.govresearchgate.net Studies on azaindole and indole-6-carboxylic acid derivatives have confirmed that their cytotoxic effects are often linked to the induction of G2/M cell cycle arrest, which subsequently leads to apoptosis (programmed cell death). nih.govnih.govresearchgate.net
Evaluation against Pathogenic Organisms (e.g., bacteria, parasites)
The structural core of azaindole is also found in compounds with activity against various pathogenic organisms. Preclinical evaluation for such indications involves screening the candidate against a panel of relevant microbes. For instance, a series of 3,5-disubstituted-7-azaindoles were identified as growth inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). nih.gov
For antibacterial evaluation, compounds are tested against a range of bacterial strains, including multidrug-resistant ones like linezolid-resistant S. aureus. mdpi.commdpi.com The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that prevents visible growth of the microorganism. mdpi.comresearchgate.net
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment
Microsomal Stability Studies (e.g., Human Liver Microsome Clearance)
Microsomal stability assays are fundamental in early drug discovery to predict the metabolic clearance of a compound in the liver. These in vitro studies utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes. The stability of a compound in the presence of human liver microsomes (HLM) provides an initial indication of its hepatic clearance rate in humans.
The metabolic stability of a compound is a crucial factor that influences its efficacy and safety. In these assays, the test compound is incubated with HLM and necessary cofactors like NADPH. The rate at which the compound is metabolized over time is measured, and from this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. A high clearance in HLM suggests that the compound may be rapidly metabolized in the liver, potentially leading to a short duration of action in vivo. Conversely, very low clearance might indicate a potential for drug-drug interactions or accumulation. For instance, studies on various chemical series emphasize the importance of designing compounds with optimal metabolic stability to improve their pharmacokinetic profiles. nih.gov The goal is to identify candidates with a balance of metabolic stability that allows for adequate therapeutic exposure.
Table 1: Illustrative Data from a Human Liver Microsome Stability Assay
| Compound | Concentration (µM) | Incubation Time (min) | Percent Remaining | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|---|---|
| 6-Phenyl-3-(5-azaindole)carboxylic acid | 1 | 0 | 100 | Data not available | Data not available |
| 15 | Data not available | ||||
| 30 | Data not available | ||||
| 60 | Data not available | ||||
| Control Compound A (High Clearance) | 1 | 60 | <10 | <15 | >100 |
Note: The data for this compound is illustrative as specific experimental values are not publicly available. The table demonstrates the type of data generated in such a study.
Aqueous Solubility Determination
Aqueous solubility is a critical physicochemical property that significantly impacts a drug's absorption and bioavailability. A compound must have sufficient solubility in the gastrointestinal fluids to be absorbed into the bloodstream after oral administration. Poor aqueous solubility can be a major hurdle in drug development, often leading to low and variable bioavailability.
The determination of aqueous solubility is typically carried out using methods such as the kinetic or thermodynamic solubility assay. These experiments measure the maximum concentration of a compound that can be dissolved in an aqueous buffer at a specific pH, often physiological pH 7.4. For compounds like this compound, which contains a carboxylic acid group, the solubility is expected to be pH-dependent. The azaindole core, being aromatic, can contribute to lower solubility, a common challenge with such "flat" molecules. nih.gov Therefore, early assessment of aqueous solubility is crucial to guide any necessary formulation strategies or structural modifications to improve this property. For example, research on other azaindole series has shown that modifications to the core structure can dramatically improve aqueous solubility. nih.gov
Table 2: Illustrative Aqueous Solubility Data
| Compound | Method | pH | Temperature (°C) | Solubility (µg/mL) | Classification |
|---|---|---|---|---|---|
| This compound | Kinetic | 7.4 | 25 | Data not available | Data not available |
| Reference Compound A (High Solubility) | Kinetic | 7.4 | 25 | >200 | High |
Note: The data for this compound is illustrative as specific experimental values are not publicly available. The table demonstrates the type of data generated in such a study.
Plasma Protein Binding Analysis
Plasma protein binding (PPB) is another key parameter that influences the pharmacokinetic and pharmacodynamic properties of a drug. Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin for acidic drugs. Only the unbound fraction of the drug is free to distribute into tissues and interact with its therapeutic target. Therefore, a high degree of plasma protein binding can limit the drug's efficacy and affect its clearance.
The extent of plasma protein binding is determined in vitro using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. These techniques separate the protein-bound drug from the unbound drug, allowing for the quantification of the unbound fraction. This information is critical for interpreting in vitro potency data and for predicting the in vivo behavior of the compound. For instance, a novel one-step synthesis of 2-substituted 6-azaindoles has been reported, highlighting the importance of understanding the properties of such compounds. nih.gov
Table 3: Illustrative Plasma Protein Binding Data
| Compound | Species | Plasma Concentration (µM) | % Bound | % Unbound |
|---|---|---|---|---|
| This compound | Human | 10 | Data not available | Data not available |
| Rat | 10 | Data not available | Data not available | |
| Control Compound A (High Binding) | Human | 10 | >99 | <1 |
Note: The data for this compound is illustrative as specific experimental values are not publicly available. The table demonstrates the type of data generated in such a study.
In Vivo Proof-of-Concept Studies in Animal Models (excluding human trials)
Following promising in vitro data, the evaluation of a drug candidate progresses to in vivo studies in relevant animal models. These studies are designed to provide proof-of-concept for the therapeutic hypothesis and to characterize the pharmacokinetic profile of the compound in a living organism.
Efficacy Evaluation in Disease Models (e.g., mouse models of hepatic steatosis)
To assess the therapeutic potential of this compound, it would be tested in animal models that recapitulate the key aspects of the targeted human disease. For a compound potentially aimed at metabolic diseases, a mouse model of hepatic steatosis would be highly relevant. nih.gov Hepatic steatosis, or fatty liver, is a condition characterized by the accumulation of lipids in the liver and is a hallmark of non-alcoholic fatty liver disease (NAFLD). researchgate.net
Various animal models can be used to induce hepatic steatosis, including genetic models and diet-induced models. nih.govmdpi.com For instance, feeding mice a high-fat diet or a methionine- and choline-deficient diet can lead to the development of steatosis, inflammation, and even fibrosis over time. nih.gov In such a study, the efficacy of this compound would be evaluated by administering the compound to the diseased animals and measuring its effect on liver fat accumulation, liver enzymes, and other relevant biomarkers of liver injury and function. The results from these studies would provide the first indication of the compound's potential to treat the disease in a complex biological system. For example, studies on other compounds have shown efficacy in reducing hepatic steatosis in such models. mdpi.com
Pharmacokinetic Profiling in Relevant Animal Species
Pharmacokinetic (PK) studies in animals are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). These studies are typically conducted in at least two species (one rodent and one non-rodent) to assess the compound's behavior and to select the appropriate species for further toxicology studies.
In a typical PK study, the compound is administered to the animals, and blood samples are collected at various time points. The concentration of the drug in the plasma is then measured to determine key PK parameters such as:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.
t½: Half-life, the time it takes for the plasma concentration to decrease by half.
CL: Clearance, the volume of plasma cleared of the drug per unit of time.
Vd: Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
This data is crucial for understanding the relationship between the dose, exposure, and response, and for predicting the pharmacokinetic profile in humans.
Table 4: Illustrative Pharmacokinetic Parameters in Rats
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
|---|---|---|---|---|---|---|
| This compound | 10 | Oral | Data not available | Data not available | Data not available | Data not available |
Note: The data for this compound is illustrative as specific experimental values are not publicly available. The table demonstrates the type of data generated in such a study.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes for Diverse Analogues
The generation of a wide array of analogues is fundamental to exploring the full potential of the 6-phenyl-3-(5-azaindole)carboxylic acid core. Future research will heavily rely on the development of novel, efficient, and versatile synthetic methodologies to access structurally diverse derivatives. Current strategies often involve multi-step sequences, and a key goal is to devise more streamlined and scalable routes.
One promising approach is the late-stage functionalization of the azaindole core. This allows for the introduction of various substituents at different positions in the final steps of a synthesis, rapidly generating a library of compounds from a common intermediate. For instance, methods like C-H activation could enable direct arylation, alkylation, or halogenation of the azaindole ring system, bypassing more traditional and often lengthy synthetic sequences.
Another area of exploration involves one-pot, multi-component reactions. A reported one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters exemplifies this strategy, offering an efficient route to a range of derivatives. nih.gov Similarly, electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines has been shown to be a scalable method for producing certain 6-azaindole (B1212597) structures. mdpi.com Expanding these and similar reactions to accommodate the specific substitution pattern of this compound is a significant future objective. The development of novel catalysts, such as Cu-Co bimetallic nanoparticles, may also enhance the efficiency and scope of C-N coupling reactions crucial for synthesizing these scaffolds. researchgate.net
| Synthetic Strategy | Description | Potential Advantage | Reference |
| Doebner Reaction | A three-component coupling of an arylaldehyde, an aniline (B41778) derivative, and a pyruvic acid to form quinoline-4-carboxylic acids. This could be adapted for azaindole synthesis. | Convergent and efficient for creating core structures. | researchgate.net |
| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction used to install aryl or heteroaryl groups, such as the phenyl group at the 6-position or substituents at the 3-position. | High functional group tolerance and versatility for diversification. | researchgate.net |
| Electrophilic Cyclization | Cyclization of substituted aminopyridines to form the fused azaindole ring system. | Scalable and direct access to the core azaindole scaffold. | mdpi.com |
| One-Pot Condensation | Direct condensation of aminopicolines with carboxylic esters to yield 2-substituted 6-azaindoles. | Step-economy and rapid generation of analogues. | nih.gov |
Future work will likely focus on integrating these methods and developing new catalytic systems to enable the synthesis of previously inaccessible analogues, providing a broader chemical space for biological screening. nih.govrsc.org
Advanced SAR-Driven Design through Combinatorial and Fragment-Based Approaches
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. For the azaindole class, future efforts will move beyond traditional medicinal chemistry to incorporate more advanced design strategies like combinatorial chemistry and fragment-based drug discovery (FBDD).
Combinatorial chemistry allows for the rapid synthesis of large, focused libraries of compounds. acs.org By systematically varying the substituents around the this compound core, researchers can quickly map the SAR landscape. For example, a library could be generated by varying the phenyl group at the 6-position with different aryl or heteroaryl rings, while simultaneously exploring a range of substituents at the carboxylic acid group (e.g., esters, amides). researchgate.net This parallel synthesis approach, often aided by automated platforms, can accelerate the identification of compounds with improved potency and selectivity. researchgate.netacs.org
Fragment-Based Drug Discovery (FBDD) offers a powerful alternative to high-throughput screening. nih.gov This approach involves identifying small molecular fragments that bind weakly to the biological target and then growing, linking, or merging these fragments to create a more potent lead compound. nih.govnih.gov The azaindole moiety itself is a privileged fragment in medicinal chemistry, particularly for kinase inhibitors, due to its ability to form key hydrogen bonds in ATP-binding sites. mdpi.com Future FBDD campaigns could start with the 5-azaindole (B1197152) core and explore how different fragments at the 3- and 6-positions contribute to binding. Techniques like SAR by NMR can be used to identify low-affinity fragments that bind to proximal sites on a target protein, which can then be linked to generate high-affinity inhibitors. mdpi.com
| SAR Finding | Implication for Design | Reference |
| Azaindole N-H and pyridine (B92270) N | Essential hydrogen bond donor/acceptor pair for activity in some targets. Methylation of the indole (B1671886) N-H leads to loss of activity. | researchgate.net |
| Substituents at 3- and 5-positions | Can be interchangeable in some 7-azaindole (B17877) series without substantial loss of activity. | researchgate.net |
| Aromaticity at the 3-position | Essential for anti-trypanosomal activity in a 7-azaindole series, while aliphatic groups were not tolerated. | researchgate.net |
| Carboxylic acid group | The carboxylic acid can be converted to various amides to explore different interactions and properties. | researchgate.net |
By combining computational modeling with these advanced synthetic strategies, researchers can rationally design the next generation of this compound derivatives with optimized pharmacological profiles.
Investigating Polypharmacology and Multi-Targeting Potential of Azaindole Carboxylic Acids
The traditional "one molecule, one target" paradigm of drug discovery is increasingly being complemented by the concept of polypharmacology, where a single compound is designed to interact with multiple targets. This approach can be particularly beneficial in complex diseases like cancer, where multiple signaling pathways are often dysregulated. Azaindole derivatives, especially those designed as kinase inhibitors, are well-suited for this strategy. mdpi.com
The azaindole scaffold is a known "privileged structure" that can bind to the ATP pocket of numerous kinases. nih.govmdpi.com Future research will focus on rationally designing derivatives of this compound that can simultaneously inhibit a specific, desired set of kinases. For example, a compound might be engineered to inhibit both a primary cancer driver kinase and a kinase involved in a resistance pathway. Recent studies on indole-6-carboxylic acid derivatives have already shown promise in developing multi-target agents against receptors like EGFR and VEGFR-2. researchgate.net
This research involves extensive screening against large kinase panels to identify the full spectrum of targets for a given compound. Efforts to create focused multi-targeted kinase inhibitors from a 7-azaindole core have demonstrated the feasibility of this approach. nih.gov The key challenge lies in achieving a desired polypharmacological profile without introducing unwanted off-target effects that could lead to toxicity. Computational methods, combined with systems biology approaches, will be essential to predict and understand the complex network effects of multi-targeted agents and to select the optimal combination of targets for a given disease.
Development of Targeted Delivery Systems
While a compound may have excellent potency in vitro, its effectiveness in vivo depends on its ability to reach the site of action while minimizing exposure to healthy tissues. The physicochemical properties of this compound, such as its solubility and membrane permeability, may present delivery challenges. Future research will explore various targeted delivery systems to overcome these hurdles.
Prodrug Strategies: One of the most direct approaches is to modify the carboxylic acid group to create a prodrug. acs.org Esterification or amidation can mask the polar carboxylic acid, improving membrane permeability and oral absorption. researchgate.netacs.org These promoieties are designed to be cleaved by enzymes in the body, such as esterases, to release the active carboxylic acid parent drug at or near the target site. nih.gov A notable example is Fostemsavir, a 6-azaindole-based HIV inhibitor, which is a prodrug of the active compound Temsavir. nih.gov
Nanoparticle Formulations: Encapsulating the drug within nanocarriers, such as liposomes or solid lipid nanoparticles (SLNs), is another promising avenue. mdpi.comnih.gov These formulations can improve the solubility of poorly soluble drugs, protect them from premature degradation, and alter their pharmacokinetic profile. nih.govnih.gov Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific markers on diseased cells, leading to active targeting and enhanced drug accumulation at the desired site. mdpi.com
Antibody-Drug Conjugates (ADCs): For highly potent cytotoxic azaindole derivatives, an ADC approach could be employed. nih.gov In this strategy, the potent drug (the "payload") is attached via a chemical linker to a monoclonal antibody that targets a tumor-specific antigen. researchgate.netwuxiapptec.com The ADC circulates in the bloodstream until it binds to the target cancer cell, where it is internalized, and the payload is released, leading to selective cell killing. mdpi.comnih.gov This strategy allows for the use of highly potent compounds that would otherwise be too toxic for systemic administration.
| Delivery System | Mechanism | Advantage for Azaindole Carboxylic Acids | Reference |
| Prodrugs | Covalent modification (e.g., esterification of the carboxylic acid) that is cleaved in vivo to release the active drug. | Can improve oral bioavailability, membrane permeability, and metabolic stability. | nih.govacs.org |
| Liposomes | Encapsulation within spherical phospholipid vesicles. | Enhances solubility, prolongs circulation, and allows for passive or active targeting. | nih.govmdpi.com |
| Antibody-Drug Conjugates (ADCs) | Covalent attachment of the drug (payload) to a targeting monoclonal antibody via a linker. | Enables highly specific delivery of a potent cytotoxic analogue to cancer cells, minimizing systemic toxicity. | nih.govresearchgate.netwuxiapptec.com |
These advanced delivery strategies hold the potential to significantly improve the therapeutic index of this compound and its derivatives, turning potent molecules into effective medicines.
Application in Chemical Probe Development for Biological Pathway Elucidation
Beyond their direct therapeutic potential, well-characterized, potent, and selective inhibitors are invaluable tools for basic research. High-quality small-molecule inhibitors, known as chemical probes, can be used to interrogate the function of specific proteins in complex biological systems.
A derivative of this compound, if developed to be highly selective for a particular target (e.g., a specific kinase), could serve as an excellent chemical probe. wuxiapptec.com Researchers could use such a probe to study the roles of its target protein in various cellular processes and disease models. For a compound to qualify as a chemical probe, it must meet stringent criteria, including high potency, proven target engagement in cells, and well-understood selectivity across a broad panel of related proteins.
Furthermore, these chemical probes can be modified to create more sophisticated research tools. For example, a bioorthogonal handle, such as an alkyne or azide, could be incorporated into the structure. This would allow for the "tagged" probe to be used in activity-based protein profiling (ABPP) experiments to identify its targets in a cellular lysate or to visualize the location of the target protein within a cell using click chemistry. The azaindole scaffold has also been incorporated into unnatural amino acids like 7-azatryptophan, which acts as a sensitive marker for proton transfer reactions in enzymes, demonstrating the versatility of this heterocycle as a biological probe. nih.gov The development of such probes from the this compound family could significantly accelerate our understanding of biological pathways and aid in the validation of new drug targets. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Phenyl-3-(5-azaindole)carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Cyclization reactions to construct the 5-azaindole core, followed by Suzuki-Miyaura coupling to introduce the phenyl group at the 6-position .
- Ester hydrolysis of pre-functionalized intermediates (e.g., methyl esters) to yield the carboxylic acid moiety, requiring acidic or basic conditions (e.g., HCl/NaOH) .
- Purification via column chromatography or recrystallization to isolate the final product with ≥98% purity, as validated by HPLC .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic proton environments and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns and UV detection .
- Infrared Spectroscopy (IR) : Identification of carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H bonds in the azaindole ring .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
Q. What are the recommended handling and storage protocols?
- Methodological Answer :
- Storage : Under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation of the carboxylic acid group .
- Handling : Use PPE (gloves, lab coat) in a fume hood due to potential respiratory and skin irritation risks .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to balance solubility and reaction kinetics .
- Temperature Control : Monitor exothermic steps (e.g., cyclization) to avoid side reactions .
- In-situ Monitoring : Use TLC or inline IR to track reaction progress and terminate at optimal conversion .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Correlation : Cross-validate NMR data with X-ray crystallography (if crystals are obtainable) .
- Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .
- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals in complex aromatic systems .
Q. How can the bioactivity of this compound be systematically assessed?
- Methodological Answer :
- Enzyme Inhibition Assays : Target kinases or carboxylases due to the azaindole scaffold’s affinity for ATP-binding pockets .
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .
- ADMET Profiling : Evaluate solubility (shake-flask method), metabolic stability (liver microsomes), and cytotoxicity (MTT assay) .
Q. What mechanistic studies are recommended for its reactivity in esterification or acylation?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-limiting steps .
- Trapping Intermediates : Use low-temperature NMR to detect acylated azaindole intermediates .
- Computational Studies : Perform DFT calculations to map energy profiles for carboxylate activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
